molecular formula C18H19N3O3 B2704286 2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone CAS No. 457940-99-7

2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone

Cat. No.: B2704286
CAS No.: 457940-99-7
M. Wt: 325.368
InChI Key: XTTPNXZKPNBKAB-UHFFFAOYSA-N
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Description

“2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone” is a chemical compound with the molecular formula C18H18N4O5 . It has an average mass of 370.359 Da and a monoisotopic mass of 370.127716 Da .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized in the literature. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple aromatic rings and a piperazine group . The presence of nitrophenyl groups suggests potential reactivity and the possibility of interesting chemical properties.

Scientific Research Applications

Synthesis of Polyamides and Drug Design

  • Polyamide Synthesis : Research by Hattori and Kinoshita (1979) detailed the synthesis of polyamides containing uracil and adenine through the addition reaction of uracil and adenine to dimethyl methylenesuccinate. This work suggests the potential use of similar compounds in creating polyamides with specific properties, highlighting the chemical versatility of piperazine derivatives in polymer chemistry (Hattori & Kinoshita, 1979).
  • Drug Design and Biological Activity : A study by Onawole et al. (2017) on arylpiperazine-based drugs, which are structurally related to the compound of interest, showed the computational assessment of biochemical properties and their potential interactions with the human GABA A receptor. This indicates the role of such compounds in designing drugs with specific target interactions, useful in pharmacology and medicinal chemistry (Onawole et al., 2017).

Chemical Synthesis Techniques

  • Electrochemical Synthesis : Nematollahi and Amani (2011) explored the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of arylsulfinic acids, leading to the synthesis of new phenylpiperazine derivatives. This demonstrates an environmentally friendly method for synthesizing phenylpiperazine derivatives, indicating the broad applicability of such compounds in chemical synthesis (Nematollahi & Amani, 2011).

Future Directions

The future directions for research on “2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone” could include further exploration of its synthesis, reactivity, and potential biological activity. For example, its potential as an intermediate in the synthesis of other compounds could be explored . Additionally, its potential biological activity, such as antibacterial activity, could be investigated further .

Mechanism of Action

Properties

IUPAC Name

2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(15-4-2-1-3-5-15)14-19-10-12-20(13-11-19)16-6-8-17(9-7-16)21(23)24/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTPNXZKPNBKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328781
Record name 2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667743
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

457940-99-7
Record name 2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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